6-(4-Fluorophenoxy)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Fluorophenoxy)pyridin-2-amine is a chemical compound that belongs to the class of fluorinated pyridines It is characterized by the presence of a fluorophenoxy group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluorophenoxy)pyridin-2-amine typically involves the reaction of 4-fluorophenol with 2-chloropyridine in the presence of a base to form the intermediate 4-fluorophenoxy-2-chloropyridine. This intermediate is then subjected to nucleophilic substitution with ammonia to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(4-Fluorophenoxy)pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Substituted derivatives with various nucleophiles.
Scientific Research Applications
6-(4-Fluorophenoxy)pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-cancer agents.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 6-(4-Fluorophenoxy)pyridin-2-amine involves its interaction with specific molecular targets. In the context of anti-cancer research, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-fluoropyridine
- 4-Fluorophenylpyridine
- 6-(4-Chlorophenoxy)pyridin-2-amine
Uniqueness
6-(4-Fluorophenoxy)pyridin-2-amine is unique due to the presence of both a fluorophenoxy group and an amine group on the pyridine ring. This combination imparts distinct chemical properties and biological activities that differentiate it from other similar compounds .
Properties
Molecular Formula |
C11H9FN2O |
---|---|
Molecular Weight |
204.20 g/mol |
IUPAC Name |
6-(4-fluorophenoxy)pyridin-2-amine |
InChI |
InChI=1S/C11H9FN2O/c12-8-4-6-9(7-5-8)15-11-3-1-2-10(13)14-11/h1-7H,(H2,13,14) |
InChI Key |
OCSUCTBCPMJROM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)OC2=CC=C(C=C2)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.